molecular formula C15H16N2O2 B11185745 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione

Cat. No.: B11185745
M. Wt: 256.30 g/mol
InChI Key: PSRNWCXOEMREEM-UHFFFAOYSA-N
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Description

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is a heterocyclic compound that features both imidazolidine and cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione typically involves multicomponent reactions. One efficient method involves the reaction between ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions . This green approach yields high amounts of the target product with short reaction times at room temperature.

Industrial Production Methods

This includes minimizing waste, using safer solvents, and designing processes for high energy efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets through its functional groups. These interactions can lead to various biological effects, depending on the specific application. For example, as a ligand, it can form stable complexes with transition metals, which can then participate in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is unique due to its combination of imidazolidine and cyclohexane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from catalysis to material science .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c18-12-8-11(10-4-2-1-3-5-10)9-13(19)14(12)15-16-6-7-17-15/h1-5,11,18H,6-9H2,(H,16,17)

InChI Key

PSRNWCXOEMREEM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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